4-(2-fluorophenyl)-N-hexylpiperazine-1-carboxamide
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Overview
Description
4-(2-fluorophenyl)-N-hexylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of (4-(2-Fluorophenyl)piperazinyl)-N-hexylformamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the active site, altering the transporter’s conformation and reducing its activity .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, this compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
Similar compounds have shown good bioavailability and metabolic stability
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ENTs. By reducing the activity of these transporters, the compound can affect nucleotide synthesis and the regulation of adenosine function . This could potentially lead to changes in cellular metabolism and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-hexylpiperazine-1-carboxamide typically involves the reaction of 2-fluorophenylpiperazine with hexyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-N-hexylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-fluorophenyl)-N-hexylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with neurotransmitter receptors, making it a candidate for the development of new drugs targeting neurological disorders.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its activity against certain types of cancer cells and its ability to modulate immune responses.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the formulation of specialty chemicals and additives.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-d)pyrimidine
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
4-(2-fluorophenyl)-N-hexylpiperazine-1-carboxamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a hexylformamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other piperazine derivatives.
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-hexylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O/c1-2-3-4-7-10-19-17(22)21-13-11-20(12-14-21)16-9-6-5-8-15(16)18/h5-6,8-9H,2-4,7,10-14H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGQXWBXVYDVJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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